6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes an ethoxy group at the 6th position and methyl groups at the 3rd and 4th positions of the oxazolo ring. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method involves the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivative . Another approach includes the use of 3-fluoro- or 3-nitropyridines bearing neighboring hydroxyimino groups, which undergo cyclization under the action of sodium hydride (NaH) in dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antibacterial, anticancer, and antiproliferative activities.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogen, which is beneficial in the treatment of hormone-dependent cancers.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Similar in structure but lacks the ethoxy and methyl groups.
3,4-Dimethylisoxazole: Contains the dimethyl groups but lacks the pyridine ring.
6-Ethoxyisoxazole: Contains the ethoxy group but lacks the pyridine ring and dimethyl groups.
Uniqueness
6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methyl groups enhances its reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
89247-02-9 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-ethoxy-3,4-dimethyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C10H12N2O2/c1-4-13-8-5-6(2)9-7(3)12-14-10(9)11-8/h5H,4H2,1-3H3 |
InChI Key |
PBEXFGRKAOMYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C(=C1)C)C(=NO2)C |
Origin of Product |
United States |
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